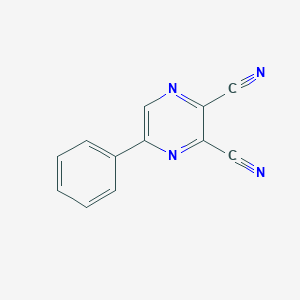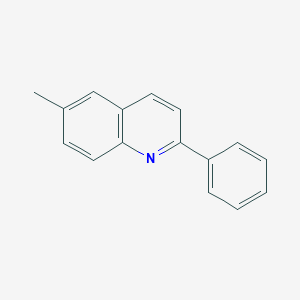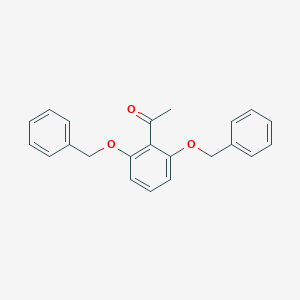
3-Isotiocianato fenol
Descripción general
Descripción
3-Isothiocyanatophenol (also known as 3-Hydroxyphenylisothiocyanate) is a chemical compound with the molecular formula C7H5NOS . It has a molecular weight of 151.19 g/mol . The IUPAC name for this compound is 3-isothiocyanatophenol .
Molecular Structure Analysis
The InChI code for 3-Isothiocyanatophenol isInChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H . The Canonical SMILES structure is C1=CC(=CC(=C1)O)N=C=S . These codes provide a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
3-Isothiocyanatophenol has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 151.00918496 g/mol . The Topological Polar Surface Area is 64.7 Ų . It has a Heavy Atom Count of 10 .Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Isotiocianato fenol: es un intermedio valioso en la síntesis orgánica. Se utiliza para sintetizar una variedad de isotiocianatos, que son cruciales en la producción de agroquímicos, productos farmacéuticos y otros compuestos orgánicos . La capacidad del compuesto para actuar como electrófilo le permite reaccionar con aminas para formar tioureas, que son intermediarios clave en la síntesis de muchas moléculas biológicamente activas.
Bioquímica
En bioquímica, This compound juega un papel como electrófilo quimioselectivo. Se utiliza en química de bioconjugación debido a su reactividad en condiciones acuosas, lo que lo hace adecuado para el etiquetado y la detección de biomoléculas . Esta propiedad es particularmente útil en el estudio de proteínas y enzimas donde se requiere un etiquetado selectivo de estas moléculas.
Productos farmacéuticos
La industria farmacéutica utiliza This compound por sus propiedades antimicrobianas. Es una molécula activa en el desarrollo de fármacos que se dirigen a las infecciones bacterianas y fúngicas. La investigación sugiere que los derivados de los isotiocianatos, incluidos los sintetizados a partir de this compound, tienen potencial como agentes antibióticos .
Ciencia de los materiales
En la ciencia de los materiales, This compound se explora para crear polímeros y recubrimientos novedosos. Su reactividad con varios sustratos orgánicos e inorgánicos permite el desarrollo de materiales con propiedades mejoradas, como una mayor estabilidad térmica y resistencia química .
Ciencia ambiental
This compound: se estudia por su papel en la remediación ambiental. Sus derivados se están investigando por su capacidad para unirse a metales pesados y otros contaminantes, lo que podría ayudar en la desintoxicación de sitios contaminados .
Química analítica
Los químicos analíticos utilizan This compound como agente de derivatización para mejorar la detección de ciertos compuestos. Puede reaccionar con varios analitos para formar derivados que son más fáciles de detectar por instrumentos, mejorando la sensibilidad y la selectividad de los métodos analíticos .
Ciencia de los alimentos
En la ciencia de los alimentos, los isotiocianatos derivados de This compound se investigan por sus cualidades conservantes. Pueden inhibir el crecimiento de patógenos transmitidos por los alimentos y prolongar la vida útil de los productos perecederos .
Agricultura
La investigación agrícola incluye el uso de derivados de This compound como pesticidas naturales. Su capacidad para disuadir a las plagas sin el impacto ambiental dañino de los pesticidas tradicionales los convierte en un área de gran interés .
Mecanismo De Acción
Target of Action
Isothiocyanates, including 3-Isothiocyanatophenol, are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants .
Mode of Action
Isothiocyanates are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . The exact interaction of 3-Isothiocyanatophenol with its targets is still under investigation.
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to play a role in the detoxification pathway, helping the body eliminate harmful substances . They also influence the inflammation pathway, potentially reducing inflammation in the body . Furthermore, they can induce apoptosis, the process of programmed cell death, and regulate the cell cycle . The specific pathways affected by 3-Isothiocyanatophenol are yet to be determined.
Pharmacokinetics
Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of 3-Isothiocyanatophenol and their impact on its bioavailability.
Result of Action
Isothiocyanates are known to have chemoprotective actions, potentially protecting cells from damage by harmful substances . They may also have anti-inflammatory effects and can induce apoptosis in certain types of cells .
Direcciones Futuras
Isothiocyanates, including 3-Isothiocyanatophenol, have been studied extensively in cells and in animals for their disease preventive and therapeutic effects . Results suggest an opportunity to incorporate them, or more likely preparations derived from their source plants, into larger human disease mitigation efforts . The context for the applications of these compounds and plants in evidence-based food and nutritional policy is also being evaluated .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Isothiocyanatophenol are not fully understood yet. It is known that isothiocyanates, the class of compounds to which 3-Isothiocyanatophenol belongs, are chemoselective electrophiles. They can interact with various biomolecules, including enzymes and proteins, through their tolerance towards aqueous reaction conditions
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Isothiocyanates are known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
3-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDLMGVEVSNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356150 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-63-1 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)


![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)


![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
